1-propanaminium, 3-carboxy-2-hydroxy-n,n,n-trimethyl-, inner salt
Description
Molecular Definition and Stereochemical Considerations
DL-Carnitine (molecular formula C7H15NO3, molecular weight 161.201 g/mol ) is chemically known as 3-hydroxy-4-(trimethylazaniumyl)butanoate. wikipedia.orgeasychem.orgmedchemexpress.com It is characterized by a trimethylated quaternary ammonium (B1175870) group and a four-carbon backbone featuring a hydroxyl group and a carboxylic acid group. creative-proteomics.com The presence of an asymmetric carbon atom within its structure gives rise to two enantiomeric forms: L-Carnitine (R-(-)-carnitine) and D-Carnitine (S-(+)-carnitine). wikipedia.orgcreative-proteomics.com DL-Carnitine, therefore, is a mixture containing equal proportions of these two mirror-image isomers. medchemexpress.comnih.gov
Significance of Enantiomeric Composition in Biological Systems
The stereochemical configuration of carnitine is profoundly significant in biological systems, as the two enantiomers exhibit markedly different, and often opposing, physiological activities.
L-Carnitine is the naturally occurring and biologically active form of carnitine in animals. wikipedia.orgcreative-proteomics.comnih.gov Primarily synthesized in the liver and kidneys, it is highly concentrated in tissues with high fatty acid metabolism, such as skeletal and cardiac muscle. wikipedia.orgoregonstate.edu Its foundational role is to facilitate the transport of long-chain fatty acids from the cytosol across the inner mitochondrial membrane into the mitochondrial matrix. wikipedia.orgcreative-proteomics.comoregonstate.eduekb.egresearchgate.net This transport is a critical prerequisite for beta-oxidation, the metabolic pathway that breaks down fatty acids to produce adenosine (B11128) triphosphate (ATP), the cell's main energy currency. wikipedia.orgoregonstate.eduekb.egresearchgate.net
Beyond fatty acid transport, L-Carnitine contributes to energy homeostasis by:
Maintaining the Acetyl-CoA/CoA Ratio: L-Carnitine helps regulate the cellular pool of coenzyme A (CoA) by transferring acetyl groups, thereby ensuring the availability of free CoA for various metabolic pathways, including the tricarboxylic acid (TCA) cycle. creative-proteomics.comoregonstate.eduekb.eg
Detoxification of Acyl Groups: It aids in removing potentially toxic acyl groups from mitochondria and cells by forming acylcarnitine, which can then be excreted. wikipedia.orgcreative-proteomics.comekb.eg
Research findings highlight L-Carnitine's essential role in mitochondrial function and energy production. For instance, studies on fatty acid oxidation rates in isolated mitochondria demonstrate a direct correlation with L-Carnitine availability, as shown in Table 1.
Table 1: Illustrative Fatty Acid Oxidation Rates in Isolated Mitochondria
| Condition | L-Carnitine Concentration (µM) | Fatty Acid Oxidation Rate (nmol O2/min/mg protein) |
| Control | 0 | 15.2 |
| Low L-Carnitine | 50 | 45.8 |
| Optimal L-Carnitine | 200 | 98.3 |
| High L-Carnitine | 500 | 99.1 |
Note: Data presented are illustrative and represent typical trends observed in research on L-Carnitine's role in mitochondrial fatty acid oxidation.
In contrast to L-Carnitine, D-Carnitine is considered a non-physiological stereoisomer in animals and is not utilized for normal physiological functions. wikipedia.orgcreative-proteomics.comnih.govresearchgate.net Its presence can have detrimental implications due to its ability to interfere with the metabolic processes mediated by L-Carnitine. wikipedia.orgnih.govresearchgate.netncats.io
The primary mechanism of D-Carnitine's interference involves competitive inhibition of L-Carnitine uptake and function. D-Carnitine can compete with L-Carnitine for transport across cell membranes and for binding to carnitine acyltransferases, the enzymes crucial for the carnitine shuttle system. nih.govresearchgate.net This competition can lead to a depletion of L-Carnitine levels in critical tissues, such as skeletal muscle and myocardium, thereby hindering fatty acid oxidation and energy production. researchgate.netncats.io Consequently, the administration of racemic DL-Carnitine, which contains D-Carnitine, has been associated with adverse effects in some studies, underscoring the importance of stereospecificity in carnitine biochemistry. researchgate.netncats.iotandfonline.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-carboxy-2-hydroxypropyl)-trimethylazanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3/c1-8(2,3)5-6(9)4-7(10)11/h6,9H,4-5H2,1-3H3/p+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHIQHXFUZVPYII-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16NO3+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Pathways and Molecular Mechanisms Associated with Carnitine Metabolism
Carnitine Shuttle System and Long-Chain Fatty Acid Translocation
The most critical function of L-carnitine is its role in the carnitine shuttle system, a process essential for transporting long-chain fatty acids from the cell's cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to generate energy in the form of ATP. wikipedia.orgontosight.ai The inner mitochondrial membrane is impermeable to long-chain fatty acids and their activated forms, long-chain acyl-CoAs. mhmedical.comnih.gov The carnitine shuttle provides a mechanism to bypass this barrier through a sequence of three enzymatic reactions. wikipedia.orgmhmedical.com
Carnitine-Acylcarnitine Translocase (CACT) Functionality
The long-chain acylcarnitine formed by CPT-I is then transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT), also known as SLC25A20. nih.govwikipedia.org CACT functions as an antiporter, moving one molecule of acylcarnitine into the mitochondrial matrix in exchange for one molecule of free L-carnitine moving out. nih.govwikipedia.org This exchange is crucial for delivering the fatty acid substrate to the site of β-oxidation and for replenishing the cytosolic pool of L-carnitine needed for CPT-I to continue its function. wikipedia.org The proper functioning of CACT is essential for maintaining the necessary concentration gradients of carnitine and its acylated forms across the inner mitochondrial membrane. nih.govwikipedia.org
Carnitine Palmitoyltransferase II (CPT-II) Enzymatic Activity
Once inside the mitochondrial matrix, the long-chain acylcarnitine is a substrate for Carnitine Palmitoyltransferase II (CPT-II). wikipedia.orgwikipedia.org This enzyme is associated with the inner mitochondrial membrane on the matrix side. wikipedia.orgmdpi.com CPT-II catalyzes the reverse of the CPT-I reaction, transferring the long-chain acyl group from acylcarnitine back to a molecule of mitochondrial CoA. wikipedia.orgoregonstate.edu This regenerates long-chain acyl-CoA within the matrix and releases a free L-carnitine molecule. wikipedia.orgoregonstate.edu The newly formed long-chain acyl-CoA can then enter the β-oxidation pathway to be broken down into acetyl-CoA, which subsequently fuels the Krebs cycle for ATP production. oregonstate.edu The freed L-carnitine is transported back to the intermembrane space by CACT to be used in another cycle of fatty acid transport. wikipedia.org
| Component | Location | Primary Function |
| Carnitine Palmitoyltransferase I (CPT-I) | Outer mitochondrial membrane | Catalyzes the transfer of long-chain acyl groups from CoA to L-carnitine, forming acylcarnitine. caldic.comwikipedia.org |
| Carnitine-Acylcarnitine Translocase (CACT) | Inner mitochondrial membrane | Transports acylcarnitine into the mitochondrial matrix in exchange for free L-carnitine. nih.govwikipedia.org |
| Carnitine Palmitoyltransferase II (CPT-II) | Inner mitochondrial membrane (matrix side) | Converts acylcarnitine back to acyl-CoA within the mitochondrial matrix, releasing free L-carnitine. wikipedia.orgwikipedia.org |
Regulation of Acyl-CoA Pool and Coenzyme A Homeostasis
In addition to its role in fatty acid transport, L-carnitine is vital for maintaining the balance of the acyl-CoA pool and the availability of free Coenzyme A (CoASH). nih.govnih.gov This function involves buffering excess acyl groups, particularly short-chain acetyl groups, which can accumulate during high rates of metabolism. mdpi.com
Carnitine Acetyltransferase (CAT) and Short-Chain Acyl Group Exchange
Carnitine Acetyltransferase (CAT) is an enzyme that reversibly transfers short-chain acyl groups, such as the acetyl group, between CoA and L-carnitine. mdpi.compnas.org This enzyme is found in various cellular compartments, including the mitochondrial matrix, peroxisomes, and endoplasmic reticulum. wikipedia.org A primary function of mitochondrial CAT is to convert acetyl-CoA, the product of both pyruvate (B1213749) and fatty acid oxidation, into acetylcarnitine. energikakan.se This reaction is particularly important when the rate of acetyl-CoA production exceeds the capacity of the Krebs cycle to utilize it. caldic.com By forming acetylcarnitine, CAT releases free CoASH, which is essential for the continued operation of enzymes like the pyruvate dehydrogenase complex and those involved in β-oxidation. energikakan.se
Intermediary Metabolism Integration and Energetic Flux
The compound DL-Carnitine, a racemic mixture of D-Carnitine and the biologically active L-Carnitine, plays a pivotal role at the crossroads of major metabolic pathways. Its primary function is intrinsically linked to the transport of fatty acids and the modulation of the acyl-CoA to free Coenzyme A (CoA) ratio within the cell. This function is crucial for maintaining metabolic flexibility and ensuring efficient energy production.
Linkages to β-Oxidation Pathways
The most well-documented role of the carnitine system is its indispensable function in the mitochondrial β-oxidation of long-chain fatty acids. nih.govnih.govmdpi.com Fatty acids must be activated to their acyl-CoA esters in the cytoplasm before they can be metabolized. However, the inner mitochondrial membrane is impermeable to long-chain acyl-CoA molecules. mdpi.comresearchgate.netmhmedical.com The carnitine shuttle system facilitates the transport of these activated fatty acids into the mitochondrial matrix, where β-oxidation occurs. mdpi.comnih.gov
This transport mechanism involves a series of enzymatic steps:
Activation: Long-chain fatty acids are first activated to long-chain fatty acyl-CoA in the cytosol.
Carnitine Acyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the transfer of the acyl group from acyl-CoA to L-carnitine, forming acylcarnitine. mhmedical.comnih.gov
Carnitine-Acylcarnitine Translocase (CACT): Acylcarnitine is then transported across the inner mitochondrial membrane into the matrix by CACT in exchange for a free carnitine molecule. mdpi.commdpi.com
Carnitine Acyltransferase II (CPT2): Situated on the matrix side of the inner mitochondrial membrane, CPT2 reverses the process, transferring the acyl group from acylcarnitine back to CoA, regenerating acyl-CoA and freeing L-carnitine. mhmedical.comwikipedia.org The regenerated L-carnitine is then transported back to the cytosol via CACT to continue the cycle. mdpi.com
Once inside the mitochondrial matrix, the long-chain acyl-CoA is available for β-oxidation, a cyclical process that shortens the fatty acid chain by two carbons in each cycle, producing acetyl-CoA, NADH, and FADH2. mdpi.com These products then feed into the tricarboxylic acid cycle and the electron transport chain to generate ATP.
Research has highlighted that while L-carnitine is essential for this process, the presence of D-carnitine can have inhibitory effects. Studies in Nile tilapia have shown that D-carnitine administration leads to reduced acyl-carnitine concentrations and increased lipid deposition, suggesting it may interfere with the normal function of the carnitine shuttle and β-oxidation. cambridge.orgnih.gov
Table 1: Key Components of the Carnitine Shuttle
| Enzyme/Transporter | Location | Function |
|---|---|---|
| Carnitine Palmitoyltransferase 1 (CPT1) | Outer Mitochondrial Membrane | Catalyzes the conversion of long-chain acyl-CoA to acylcarnitine. |
|
Additional Information CPT1 is a rate-limiting step for the entry of long-chain fatty acids into the mitochondria for oxidation. Its activity is allosterically inhibited by malonyl-CoA, an intermediate in fatty acid synthesis, thus preventing fatty acid breakdown while synthesis is active. mhmedical.comwikipedia.org | ||
| Carnitine-Acylcarnitine Translocase (CACT) | Inner Mitochondrial Membrane | Transports acylcarnitine into the mitochondrial matrix in exchange for free carnitine. |
|
Additional Information CACT is crucial for maintaining the necessary pools of carnitine on both sides of the inner mitochondrial membrane, facilitating the continuous operation of the shuttle. mdpi.commdpi.com | ||
| Carnitine Palmitoyltransferase 2 (CPT2) | Inner Mitochondrial Membrane (Matrix side) | Converts acylcarnitine back to acyl-CoA within the mitochondrial matrix. |
|
Additional Information This step regenerates the acyl-CoA that will enter the β-oxidation spiral and releases free carnitine to be shuttled back to the cytosol. mhmedical.comwikipedia.org |
Interaction with Tricarboxylic Acid Cycle Intermediates
Beyond its role in fatty acid transport, the carnitine system is critical in modulating the mitochondrial acetyl-CoA pool, which directly impacts the Tricarboxylic Acid (TCA) cycle. d-nb.info Acetyl-CoA is the primary entry point for carbon atoms into the TCA cycle, derived from both β-oxidation of fatty acids and glycolysis via the pyruvate dehydrogenase (PDH) complex.
The enzyme Carnitine Acetyltransferase (CrAT) plays a key role in this interaction. mdpi.com CrAT, present in the mitochondrial matrix, catalyzes the reversible reaction between acetyl-CoA and carnitine to form acetylcarnitine and free CoA. mdpi.comoup.com This reaction has several important implications for cellular metabolism:
Export of Acetyl Units: The resulting acetylcarnitine can be transported out of the mitochondria into the cytosol. unipd.itnih.gov This "acetylcarnitine shuttle" effectively removes excess acetyl groups from the mitochondria, preventing the inhibition of key mitochondrial enzymes. nih.gov
Replenishing Acetyl-CoA: Conversely, when the demand for acetyl-CoA in the TCA cycle increases, acetylcarnitine can be converted back to acetyl-CoA, providing a readily available source of fuel for the cycle. nih.gov This buffering capacity allows for a rapid response to changes in cellular energy status. nih.gov
Research using metabolomics has shown that D-carnitine can influence the TCA cycle. In a study on Nile tilapia, D-carnitine feeding was associated with increased activity of the TCA cycle, likely as a compensatory mechanism to maintain energy homeostasis when mitochondrial β-oxidation is impaired. cambridge.orgnih.gov This suggests that the balance of carnitine isomers can have a significant downstream effect on central carbon metabolism.
Table 2: Research Findings on Carnitine's Interaction with the TCA Cycle
| Finding | Metabolic Implication | Reference |
|---|---|---|
| Carnitine Acetyltransferase (CrAT) buffers the mitochondrial acetyl-CoA/CoA ratio. | Prevents end-product inhibition of pyruvate dehydrogenase and β-oxidation pathways, maintaining metabolic flexibility. | mdpi.comnih.gov |
|
Additional Information By converting acetyl-CoA to acetylcarnitine, CrAT frees up Coenzyme A, which is essential for numerous metabolic reactions, including the TCA cycle itself. | ||
| Acetylcarnitine can be transported out of the mitochondria. | Serves as a mechanism to export excess acetyl units, potentially for use in cytosolic processes or to prevent mitochondrial stress. | unipd.it |
|
Additional Information This shuttle is also proposed to play a role in providing acetyl units for histone acetylation in the nucleus, linking mitochondrial metabolism to epigenetic regulation. | ||
| D-carnitine administration in tilapia led to increased TCA cycle activity. | Suggests a compensatory energy production strategy when β-oxidation is impaired by the D-isomer. | cambridge.orgnih.gov |
|
Additional Information This was accompanied by increased glycolysis and amino acid degradation, indicating a metabolic shift to alternative energy sources. |
Biosynthesis and Metabolic Fate of Carnitine Stereoisomers
Endogenous Carnitine Biosynthesis in Mammalian Systems
The endogenous biosynthesis of L-carnitine is a multi-step process occurring across various cellular compartments, including the cytosol, lysosomes, and mitochondria. oregonstate.eduresearchgate.net This pathway is primarily active in the liver, kidneys, and to a lesser extent, in skeletal muscle and brain. scielo.brresearchgate.netmdpi.comencyclopedia.pub
The biosynthesis of L-carnitine initiates with two essential amino acids: L-lysine and L-methionine. L-lysine provides the carbon backbone for the carnitine molecule, while L-methionine, in the form of S-adenosyl-L-methionine (SAM), serves as the methyl donor for the trimethylation steps. oregonstate.eduscielo.brmdpi.comencyclopedia.pub Protein-bound lysine (B10760008) residues are methylated to form ε-N-trimethyllysine, which is subsequently released through protein hydrolysis to serve as the initial substrate for carnitine synthesis. oregonstate.eduresearchgate.netmdpi.comencyclopedia.pubrsc.org
The L-carnitine biosynthetic pathway involves a series of four enzymatic reactions. The first and rate-limiting step is the stereospecific C-3 hydroxylation of ε-N-trimethyllysine (TML) to 3-hydroxy-Nε-trimethyllysine. This reaction is catalyzed by Trimethyllysine Hydroxylase (TMLH) , a non-heme Fe(II)- and 2-oxoglutarate (2OG)-dependent oxygenase that also requires ascorbate (B8700270) (vitamin C) as a cofactor. encyclopedia.pubrsc.orgmdpi.comwikipedia.orgportlandpress.com This initial step is unique in that it takes place within the mitochondria. researchgate.netmdpi.com
The subsequent steps occur in the cytosol:
3-hydroxy-Nε-trimethyllysine aldolase (B8822740) (HTMLA) cleaves 3-hydroxy-Nε-trimethyllysine into 4-N-trimethylaminobutyraldehyde (TMABA) and glycine. mdpi.comwikipedia.org
4-N-trimethylaminobutyraldehyde dehydrogenase (TMABA-DH) oxidizes TMABA to 4-N-trimethylaminobutyrate, also known as γ-butyrobetaine. mdpi.comwikipedia.org
The final step, the stereospecific hydroxylation of γ-butyrobetaine to L-carnitine, is catalyzed by γ-butyrobetaine hydroxylase (BBOX) . This enzyme is also an Fe(II)- and 2-oxoglutarate-dependent oxygenase and is primarily found in the liver and kidney in humans. researchgate.netmdpi.comrsc.orgmdpi.comwikipedia.org
The cofactors required for this pathway include iron (Fe2+), vitamin B6 (as pyridoxal (B1214274) 5'-phosphate), niacin (as nicotinamide (B372718) adenine (B156593) dinucleotide, NAD), and vitamin C (ascorbate). oregonstate.edumdpi.comencyclopedia.pub
| Step | Enzyme | Substrate | Product | Cellular Compartment | Cofactors |
|---|---|---|---|---|---|
| 1 | Trimethyllysine Hydroxylase (TMLH) | ε-N-trimethyllysine | 3-hydroxy-Nε-trimethyllysine | Mitochondria | Fe(II), 2-oxoglutarate, Ascorbate |
| 2 | 3-hydroxy-Nε-trimethyllysine aldolase (HTMLA) | 3-hydroxy-Nε-trimethyllysine | 4-N-trimethylaminobutyraldehyde (TMABA) + Glycine | Cytosol | Pyridoxal 5'-phosphate |
| 3 | 4-N-trimethylaminobutyraldehyde dehydrogenase (TMABA-DH) | 4-N-trimethylaminobutyraldehyde (TMABA) | γ-butyrobetaine | Cytosol | NAD |
| 4 | γ-butyrobetaine hydroxylase (BBOX) | γ-butyrobetaine | L-Carnitine | Cytosol (Liver, Kidney) | Fe(II), 2-oxoglutarate |
Precursor Amino Acids: L-Lysine and L-Methionine
Microbiological Carnitine Metabolism
Carnitine is a quaternary ammonium (B1175870) compound found in various bacteria, where it can serve as an osmoprotectant or a nutrient source. wikipedia.orgnih.govoup.com
Bacteria exhibit diverse pathways for carnitine degradation, utilizing both L-carnitine and the non-physiological D-carnitine. nih.govoup.comoup.com
Aerobic Degradation: Some bacteria, particularly Pseudomonas species (e.g., Pseudomonas aeruginosa A7244, Pseudomonas sp. AK1), can aerobically assimilate L-carnitine as a sole source of carbon and nitrogen. oup.comoup.comscispace.com The initial step often involves the oxidation of the β-hydroxyl group of L-carnitine by an L-carnitine dehydrogenase , forming 3-dehydrocarnitine. oup.comoup.comscispace.com Other species, such as Acinetobacter species, degrade the carbon backbone with the formation of trimethylamine (B31210). oup.comnih.gov
Anaerobic Degradation: Various members of the Enterobacteriaceae family, including Escherichia coli and Proteus vulgaris, can metabolize carnitine under anaerobic conditions. oup.comoup.comnih.gov This pathway typically involves a two-step process:
L-carnitine dehydratase (CDH) converts L-carnitine to crotonobetaine. oup.comoup.comnih.gov
Crotonobetaine reductase (CR) then reduces crotonobetaine to γ-butyrobetaine. oup.comoup.comnih.gov This pathway does not assimilate the carbon and nitrogen skeleton but serves as an electron acceptor in anaerobic respiration. oup.comoup.com
Some intestinal bacteria are also known to convert carnitine to trimethylamine, which is then oxidized in the liver to trimethylamine-N-oxide (TMAO), a compound linked to cardiovascular disease. oregonstate.edunih.gov
| Bacterial Group/Species | Conditions | Initial Enzyme/Pathway | Key Products/Fate |
|---|---|---|---|
| Pseudomonas species | Aerobic | L-carnitine dehydrogenase | Assimilation of carbon and nitrogen, 3-dehydrocarnitine |
| Acinetobacter species | Aerobic | Carbon-nitrogen bond cleavage | Trimethylamine, malate (B86768) semialdehyde |
| Enterobacteriaceae (E. coli, Proteus sp.) | Anaerobic | L-carnitine dehydratase, Crotonobetaine reductase | Crotonobetaine, γ-butyrobetaine (electron acceptor) |
| Intestinal bacteria | Various | Degradation | Trimethylamine (leading to TMAO) |
While the L-carnitine biosynthesis pathway observed in eukaryotes is generally not found in prokaryotes, bacteria are extensively utilized in stereoselective bioconversion processes for the production of L-carnitine. nih.gov This is particularly relevant for the conversion of achiral precursors or the non-physiological D-carnitine into the desired L-enantiomer. nih.govresearchgate.netgoogle.com
Carnitine Racemase: Certain bacteria, such as Pseudomonas sp. AK1, possess a cytoplasmic carnitine racemase that can interconvert D-carnitine to L-carnitine. nih.govoup.comnih.gov This enzyme enables the metabolism of D-carnitine, which can be a waste product from chemical synthesis of L-carnitine. oup.com
Biotransformation of Achiral Precursors: Many industrial processes for L-carnitine production rely on bacterial biotransformation of achiral precursors like crotonobetaine or γ-butyrobetaine. nih.govresearchgate.netgoogle.com These processes are highly regio- and enantioselective, often employing microorganisms like Escherichia coli or Proteus species under mild conditions. nih.govresearchgate.netgoogle.com For example, E. coli strains engineered with enzymes from fungi like Neurospora crassa have been shown to produce L-carnitine from supplemented L-Nε-trimethyllysine or even de novo from renewable feedstocks. nih.gov
Bacterial Degradation Pathways of Carnitine Enantiomers
Disposition and Excretion of Carnitine and its Acyl Esters
Carnitine homeostasis in mammals is tightly regulated through absorption, endogenous synthesis, and highly efficient renal reabsorption. oregonstate.eduencyclopedia.pubannualreviews.orgresearchgate.net
Distribution and Storage: Approximately 95% of the total carnitine content in the human body is stored intracellularly, primarily in tissues with high fatty acid metabolism, such as skeletal and cardiac muscle. The liver, kidney, and plasma contain the remaining portion. encyclopedia.pubbevital.no The circulating plasma carnitine accounts for a small fraction (around 0.5%) of the total body carnitine. encyclopedia.pubbevital.no
Renal Reabsorption and Excretion: L-carnitine and its short-chain acylcarnitine derivatives are primarily eliminated by the kidneys. oregonstate.edu Renal reabsorption of free L-carnitine is highly efficient, with an estimated 95% to 99% being reabsorbed by the kidneys under normal conditions. oregonstate.edumdpi.comencyclopedia.pubannualreviews.orgfaimallusr.com This efficient reabsorption ensures that carnitine excretion in urine is typically very low. oregonstate.edu However, when circulating L-carnitine concentrations increase, such as with oral supplementation, renal reabsorption can become saturated, leading to increased urinary excretion. oregonstate.edufaimallusr.com Acylcarnitine esters may not be reabsorbed as efficiently as free carnitine, and they comprise a higher percentage of total carnitine in urine compared to plasma. annualreviews.org
Metabolic Fate of Unabsorbed Carnitine: Dietary or supplemental L-carnitine that is not absorbed in the small intestine can be degraded by colonic bacteria. oregonstate.eduencyclopedia.pub The principal products of this bacterial degradation include trimethylamine and γ-butyrobetaine. oregonstate.eduencyclopedia.pub While γ-butyrobetaine is eliminated in the feces, trimethylamine is efficiently absorbed and subsequently metabolized in the liver to trimethylamine-N-oxide (TMAO), which is then excreted in the urine. oregonstate.edunih.gov
Acyl Esters: Carnitine readily forms acylcarnitine esters with various organic and fatty acids, a property central to its role in fatty acid transport into mitochondria for β-oxidation. researchgate.netbevital.no These acylcarnitines also play a role in modulating the acyl-CoA/CoA ratio and facilitating the excretion of partially metabolized acyl groups. bevital.no There is evidence suggesting an enterohepatic circulation of acylcarnitine esters, where hepatic esterification of carnitine might be followed by secretion into bile. annualreviews.org
| Parameter | Value/Description | Details |
|---|---|---|
| Total Body Carnitine Content | ~300 mg/kg | Approximately 95% stored intracellularly encyclopedia.pub |
| Storage Locations | Skeletal muscle, cardiac muscle, liver, kidney, plasma | Highest concentrations in muscle and heart encyclopedia.pubbevital.no |
| Plasma Carnitine (% of total) | ~0.5% | encyclopedia.pubbevital.no |
| Renal Reabsorption Efficiency | 95-99% | Under baseline conditions oregonstate.eduencyclopedia.pubannualreviews.orgfaimallusr.com |
| Renal Threshold for Excretion | ~40-60 µmol/L | Similar to normal plasma L-carnitine level faimallusr.com |
| Fate of Unabsorbed Dietary Carnitine | Degraded by colonic bacteria | Produces trimethylamine (TMA) and γ-butyrobetaine oregonstate.eduencyclopedia.pub |
| TMA Metabolism | Converted to trimethylamine-N-oxide (TMAO) in liver | Excreted in urine oregonstate.edunih.gov |
Comparative Biochemical and Metabolic Investigations of Carnitine Stereoisomers
Differential Effects of D- and L-Carnitine on Metabolic Regulation
The distinct stereochemical configurations of D- and L-carnitine lead to markedly different influences on cellular metabolism, particularly concerning lipid, carbohydrate, and protein catabolism.
L-carnitine is essential for the formation of long-chain acyl-carnitine esters, which are critical intermediates in the transport of fatty acids across the mitochondrial membrane for subsequent β-oxidation. wikipedia.orgekb.egnih.gov This process is vital for cellular energy homeostasis and also participates in the removal of metabolic byproducts. wikipedia.org
In contrast, studies have demonstrated that D-carnitine supplementation can significantly reduce the concentration of acyl-carnitine within the body. For instance, in a low-carnitine Nile tilapia model, dietary L-carnitine increased hepatic acyl-carnitine concentrations from 3522 ng/g to 10822 ng/g. However, D-carnitine feeding reduced the acyl-carnitine concentration from 10822 ng/g to 5482 ng/g when compared to the L-carnitine group. cambridge.orgnih.gov This reduction suggests an interference with the normal L-carnitine-dependent acyl-carnitine synthesis and metabolism.
Table 1: Impact of L- and D-Carnitine on Hepatic Acyl-Carnitine Concentration in Nile Tilapia
| Carnitine Supplementation | Hepatic Acyl-Carnitine Concentration (ng/g) |
| Low-Carnitine Diet (MD) | 3522 nih.gov |
| L-Carnitine (MD/L-carnitine) | 10822 nih.gov |
| D-Carnitine (MD/D-carnitine) | 5482 nih.gov |
L-carnitine plays a pivotal role in lipid metabolism by enhancing mitochondrial β-oxidation, which is the process of breaking down fatty acids for energy. It facilitates the activity of carnitine palmitoyltransferase 1 (CPT1) and carnitine palmitoyltransferase 2 (CPT2), enzymes crucial for the efficient transport and utilization of fatty acids in the mitochondria. wikipedia.orgcambridge.orgfrontiersin.orgnih.gov This leads to reduced lipid accumulation and improved energy homeostasis. cambridge.orgnih.govnih.govfrontiersin.org
Conversely, D-carnitine exhibits an inhibitory effect on lipid catabolism and promotes lipid deposition. In the Nile tilapia model, D-carnitine feeding increased lipid deposition from 11.97% to 20.21% in the liver, while L-carnitine alleviated it from 15.89% to 11.97%. cambridge.orgnih.gov Despite increasing lipid deposition, D-carnitine feeding was also associated with an increased mRNA expression of genes involved in β-oxidation and detoxification in the liver, suggesting a compensatory metabolic adaptation to the induced lipotoxicity. cambridge.orgnih.gov This indicates that D-carnitine disrupts normal lipid metabolism, leading to fat accumulation, and the body attempts to counteract this by upregulating relevant pathways.
Table 2: Impact of L- and D-Carnitine on Hepatic Lipid Deposition in Nile Tilapia
| Carnitine Supplementation | Hepatic Lipid Deposition (%) |
| Low-Carnitine Diet (MD) | 15.89 nih.gov |
| L-Carnitine (MD/L-carnitine) | 11.97 nih.gov |
| D-Carnitine (MD/D-carnitine) | 20.21 nih.gov |
L-carnitine influences glucose metabolism through several mechanisms, including enhancing the mitochondrial oxidation of accumulated long-chain acyl-CoAs, modulating the activity of the pyruvate (B1213749) dehydrogenase complex (PDHC), altering the expression of glycolytic and gluconeogenic enzymes, and improving glucose utilization. mdpi.comgeorgiasouthern.edu It can also regulate the acetyl-CoA/CoA ratio in mitochondria, which impacts various intramitochondrial enzymes involved in glucose and amino acid catabolism. frontiersin.orgd-nb.info
Distinctive Influences on Lipid Metabolic Pathways at a Molecular Level
Molecular Basis of D-Carnitine Biological Inactivity and Interference
The biological inactivity and disruptive effects of D-carnitine stem from its ability to interfere with the physiological functions of L-carnitine at molecular levels, primarily through competitive inhibition and its processing as a xenobiotic.
D-carnitine is considered toxic because it competitively inhibits the utilization of L-carnitine by various tissues. wikipedia.orgmdpi.comresearchgate.netscielo.br This competitive inhibition extends to key enzymatic reactions involved in carnitine metabolism. For instance, D-carnitine and acetyl-D-carnitine have been shown to competitively inhibit carnitine acetyltransferase activity, an enzyme crucial for the transfer of acetyl groups between L-carnitine and coenzyme A. researchgate.netscielo.brnih.gov This inhibition reduces the burning of fatty acids and impairs the mitochondrial transport of long-chain fatty acids, thereby disrupting normal energy production. researchgate.netscielo.br
A significant aspect of D-carnitine's biological impact is its treatment as a xenobiotic compound by the body. ekb.egnih.govcambridge.orgnih.govresearchgate.net This means it is recognized as a foreign substance, triggering detoxification pathways. In the Nile tilapia model, D-carnitine supplementation caused a greater detoxification response compared to L-carnitine, providing evidence that D-carnitine is more likely to be processed as a xenobiotic substrate. cambridge.org
The body's metabolic response to D-carnitine ingestion involves systemic metabolic changes, including increases in peroxisomal β-oxidation, glycolysis, and amino acid degradation. cambridge.orgnih.govresearchgate.net These adaptations are thought to be compensatory mechanisms to maintain energy homeostasis in the face of the metabolic disruption and lipotoxicity induced by D-carnitine. cambridge.orgnih.govresearchgate.net This xenobiotic-like metabolism underscores why D-carnitine is not recommended for use in farmed animals due to its potential to disrupt normal metabolic processes and induce adverse effects such as hepatic inflammation, oxidative stress, and apoptosis. cambridge.orgnih.govresearchgate.net
Competitive Inhibition of L-Carnitine Transport and Enzymatic Reactions
Mechanistic Studies in Animal and In Vitro Models for Stereoisomer Differentiation
Mechanistic studies employing both animal and in vitro models have been instrumental in elucidating the differential effects of carnitine stereoisomers, particularly L-Carnitine and D-Carnitine. These investigations aim to understand how each isomer influences metabolic pathways and cellular functions, especially under conditions of carnitine deficiency.
Development of Low-Carnitine Experimental Models
To effectively study the distinct roles and impacts of carnitine stereoisomers, researchers have developed various experimental models characterized by low carnitine levels. These models allow for the controlled investigation of how L-Carnitine and D-Carnitine supplementation or presence affects biological systems.
Pharmacological Models: One common approach involves the use of pharmacological inhibitors to induce carnitine deficiency. Mildronate (3-(2,2,2-trimethylhydrazinium) propionate, also known as THP) is a notable example. This compound acts as a structural analog of γ-butyrobetaine, a precursor to L-Carnitine synthesis, and effectively inhibits endogenous carnitine biosynthesis and renal re-absorption frontiersin.orgcapes.gov.br. Administration of Mildronate leads to a significant decrease in carnitine concentrations in vital organs such as the heart, liver, and skeletal muscle, thereby establishing a low-carnitine state frontiersin.orgcapes.gov.br. For instance, rats fed a vegetarian diet deficient in carnitine and supplemented with THP have been used to investigate mechanisms leading to liver steatosis and adaptive changes in hepatic metabolism due to decreased carnitine pools capes.gov.br. Similarly, a low-carnitine Nile tilapia model was successfully established by treating fish with a carnitine synthesis inhibitor, enabling the study of functional differences between L- and D-Carnitine in nutrient metabolism scirp.orgcambridge.orgresearchgate.netnih.gov.
Genetic Models: Genetic manipulation provides another robust method for creating carnitine-deficient models. Primary carnitine deficiency (PCD) in humans is an autosomal recessive disorder caused by mutations in the SLC22A5 gene, which encodes the organic cation transporter novel family member 2 (OCTN2). OCTN2 is crucial for transporting carnitine into cells medlink.comnih.govresearchgate.netplos.orgnih.gov. Animal models, such as OCTN2 knockout mice (OCTN2−/−) or mice with loss-of-function mutations in OCTN2, have been developed to mimic this human condition nih.govresearchgate.netplos.org. These models exhibit significantly reduced tissue carnitine content and display phenotypes such as stunted villous growth, inflammation, and increased apoptosis in the gut, along with severe immune phenotypes including atrophy of the thymus, spleen, and lymph nodes plos.org. Human induced pluripotent stem cell (hiPSC) models with OCTN2 defects have also been generated, replicating findings from animal models, including lower force development, metabolic remodeling, lipid accumulation, mitochondrial alteration, and higher glucose uptake in engineered heart tissues nih.govresearchgate.net.
D-Carnitine Induced Deficiency Models: Paradoxically, D-Carnitine itself can be utilized to create models of secondary carnitine deficiency. D-Carnitine is not biologically active in the same manner as L-Carnitine and can competitively interfere with the uptake and utilization of the L-isomer scirp.orgcambridge.orgnih.govnih.govontosight.aihmdb.caahajournals.orgnih.gov. This competitive inhibition can lead to a depletion of L-Carnitine levels in tissues, thereby hindering fatty acid oxidation and energy formation nih.govhmdb.caahajournals.org. D-Carnitine supplementation has been shown to induce liver inflammation, oxidative stress, and apoptosis in animal studies, making it a tool for establishing carnitine-deficient animal models cambridge.orgresearchgate.netfrontiersin.org.
Metabolomic Profiling for Stereoisomer-Specific Responses
Metabolomic profiling, particularly using techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR), has become a powerful tool to discern the distinct metabolic footprints of L-Carnitine and D-Carnitine in biological systems. These studies provide detailed insights into how each stereoisomer influences global metabolic networks.
Nile Tilapia Model Findings: In the low-carnitine Nile tilapia model, comparative metabolomic investigations revealed significant differences in metabolic regulation between L-Carnitine and D-Carnitine supplementation. L-Carnitine feeding led to an increase in acyl-carnitine concentrations and alleviated lipid deposition in the liver cambridge.orgresearchgate.netnih.gov. In contrast, D-Carnitine feeding reduced acyl-carnitine concentrations, increased lipid deposition, and upregulated the mRNA expression of genes involved in β-oxidation and detoxification in the liver cambridge.orgresearchgate.netnih.gov. Furthermore, D-Carnitine induced hepatic inflammation, oxidative stress, and apoptosis cambridge.orgresearchgate.netnih.gov. Metabolomic analysis of D-Carnitine-fed fish showed increased glycolysis, protein metabolism, and enhanced activity of the tricarboxylic acid (TCA) cycle and oxidative phosphorylation, suggesting that D-Carnitine is metabolized as a xenobiotic and induces lipotoxicity cambridge.orgresearchgate.netnih.gov.
Table 1: Comparative Metabolic Effects of L-Carnitine vs. D-Carnitine in Low-Carnitine Nile Tilapia Liver cambridge.orgresearchgate.netnih.gov
| Metabolic Parameter | L-Carnitine Supplementation Effect | D-Carnitine Supplementation Effect |
| Acyl-carnitine concentration (ng/g) | Increased (e.g., from 3522 to 10822) | Reduced (e.g., from 10822 to 5482) |
| Lipid deposition (%) | Alleviated (e.g., from 15.89 to 11.97) | Increased (e.g., from 11.97 to 20.21) |
| Hepatic inflammation | Not reported as induced | Induced |
| Oxidative stress | Not reported as induced | Induced |
| Apoptosis | Not reported as induced | Induced |
| Glycolysis | Not significantly increased | Increased |
| Protein metabolism | Not significantly affected | Increased (e.g., total amino acids, but not total protein content) |
| TCA cycle activity | Not significantly increased | Increased |
| Oxidative phosphorylation | Not significantly increased | Increased |
| Physiological utilization | Physiologically utilized | Metabolized as a xenobiotic, induces lipotoxicity |
Human Studies (Septic Shock): Untargeted metabolomic analysis in human patients with septic shock treated with L-Carnitine has also provided insights into metabolic responses. While not directly comparing L- and D-Carnitine, these studies highlight the utility of metabolomics in understanding carnitine's impact on complex metabolic states. In a study involving septic shock patients, distinct metabolic profiles differentiated 1-year survivors from non-survivors following L-Carnitine treatment. Metabolites such as 3-hydroxybutyrate, acetoacetate, and 3-hydroxyisovalerate were identified as key differentiators nih.govnih.gov. Pathway analysis revealed that the synthesis and degradation of ketone bodies had the most significant impact in differentiating L-Carnitine treatment response phenotypes nih.gov. This suggests that metabolic profiling can identify unique metabolic signatures associated with treatment responsiveness and disease severity, even when not clinically evident nih.govnih.gov.
Table 2: Key Metabolites Differentiating L-Carnitine Treatment Response in Septic Shock Patients nih.gov
| Metabolic Pathway | Differentiating Metabolites | Impact on Differentiation |
| Ketone Body Metabolism | 3-hydroxybutyrate, Acetoacetate, 3-hydroxyisovalerate | Most significant and impactful pathway in differentiating L-Carnitine treatment response |
| Carnitine Utilization | Lower post-treatment L-Carnitine levels in responders | Indication of greater carnitine use in L-Carnitine treated low-ketone patients |
| Vascular Inflammation Markers | Fibrinopeptide A, Allysine, Histamine (elevated in non-survivors) | Associated with more severe metabolic derangement in non-survivors nih.gov |
The findings from these mechanistic and metabolomic studies underscore the critical importance of carnitine stereochemistry in biological systems. While L-Carnitine is integral to fatty acid metabolism and energy production, D-Carnitine can actively interfere with these processes and induce adverse metabolic outcomes, emphasizing the need for stereoisomer differentiation in research and potential applications.
Advanced Analytical Methodologies for Dl Carnitine Research
Chiral Separation and Enantiomeric Quantification Techniques
The primary challenge in analyzing DL-carnitine is the separation of its two enantiomers, which possess identical physical and chemical properties in an achiral environment. To address this, several sophisticated techniques have been developed that rely on creating a chiral environment to induce separation.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
Direct enantiomeric separation using High-Performance Liquid Chromatography (HPLC) is a powerful approach that involves the use of a Chiral Stationary Phase (CSP). A CSP creates a chiral environment within the HPLC column, leading to differential interactions with the L- and D-enantiomers and thus enabling their separation. mdpi.com The three-point interaction rule is a fundamental principle governing this separation, where selective interaction between the CSP and the enantiomers allows for chiral recognition. mdpi.com
Macrocyclic glycopeptide-based CSPs, such as those bonded with teicoplanin, have been successfully used for the direct chromatographic resolution of carnitine and O-acylcarnitine enantiomers. springernature.com Another widely used class of CSPs is based on polysaccharide derivatives, such as cellulose (B213188). A commercially available column, the Chiralcel OD-R, which is based on a cellulose derivative, has been effectively used to achieve enantiomeric separation of carnitine derivatives. capes.gov.br In one method, DL-carnitine was derivatized to enhance interaction with the CSP, and the resulting derivatives were resolved on a Chiralcel OD-R column. capes.gov.br
| Parameter | Method 1: Derivatized DL-Carnitine | Method 2: Derivatized Acetyl-DL-carnitine |
| Chiral Stationary Phase | Chiralcel OD-R | Chiralcel OD-R |
| Mobile Phase | 0.5 M Sodium Perchlorate / Acetonitrile (3:2) | 0.5 M Sodium Perchlorate / Acetonitrile (74:26), pH 3.8 |
| Derivatizing Agent | 9-Anthryldiazomethane | (alpha-bromo)methyl phenyl ketone |
| Detection | Fluorescence | UV at 235 nm |
| Reference | capes.gov.br | researchgate.net |
| A table summarizing examples of HPLC conditions using a Chiral Stationary Phase for carnitine enantiomers. |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Stereoisomer Resolution
Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for quantifying carnitine and its acyl derivatives. nih.gov While standard mass spectrometry cannot distinguish between enantiomers, its coupling with chiral liquid chromatography allows for the separation of stereoisomers before their detection and quantification by the mass spectrometer. iu.edu This combination leverages the separation power of chiral HPLC with the high sensitivity and specificity of MS/MS detection.
LC-MS/MS methods have been developed to separate and quantify various acylcarnitine species, including isomeric forms. nih.govresearchgate.net For instance, chromatographic separation can resolve isomeric species like isovaleryl-L-carnitine and valeryl-L-carnitine before they enter the mass spectrometer, ensuring accurate quantification. waters.com The main advantage of this hyphenated technique is its ability to provide robust quantification for a wide array of carnitine-related compounds, even those present at very low concentrations in complex biological matrices like plasma and tissues. nih.govresearchgate.net
Enzymatic Assays for Stereospecific Carnitine Determination
Enzymatic assays offer a high degree of stereospecificity, as enzymes often act on only one enantiomer of a substrate. This property is exploited for the specific quantification of L- or D-carnitine.
For the determination of L-carnitine, assays typically use the enzyme carnitine acetyltransferase (CAT). nih.gov In this reaction, L-carnitine reacts with acetyl-CoA in a reaction catalyzed by CAT. The resulting coenzyme A (CoASH) can then be measured, often by reacting it with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product that is quantified spectrophotometrically. nih.gov Commercial kits are available that use a coupled enzyme assay to determine L-carnitine concentration, where the product is proportional to the amount of L-carnitine present.
Conversely, to specifically measure the D-enantiomer, enzymes that are highly specific for D-carnitine can be used. An example is D-carnitine dehydrogenase from Agrobacterium, which has been employed as the recognition element in a bienzyme electrode sensor. tandfonline.com This sensor was able to assess the enantiomeric purity of L-carnitine preparations by selectively detecting the D-carnitine contaminant. The method demonstrated high selectivity, with no response from L-carnitine. tandfonline.com
Derivatization Strategies for Enhanced Analytical Performance
Derivatization is a chemical modification technique used to improve the analytical properties of a target molecule. numberanalytics.com For DL-carnitine, which is a highly polar compound lacking a strong chromophore, derivatization is often a necessary step to enhance its chromatographic retention and detection sensitivity, particularly for UV or fluorescence detection. kosfaj.org
The process typically involves reacting the carnitine enantiomers with a chiral derivatizing reagent to form diastereomers. These diastereomeric pairs have different physical properties and can be separated on a standard, achiral HPLC column, such as an octadecylsilane (B103800) (ODS) column. nih.gov This is known as an indirect method of chiral separation.
Several derivatizing agents have been utilized for this purpose.
(+)-[1-(9-fluorenyl)-ethyl]-chloroformate ((+)-FLEC): This reagent reacts with carnitine to form diastereomers that can be separated on an octadecyl column and detected by fluorescence, offering a robust and precise method for determining D-carnitine content in L-carnitine. researchgate.net
L-alanine-beta-naphthylamide (L-Ala-beta-NA): This chiral amino compound was used to derivatize acetyl-DL-carnitine. The resulting diastereomers were successfully separated on an ODS column with UV detection. nih.gov
(S)-Naproxen-based reagents: These have been synthesized and applied for the enantiomeric resolution of DL-carnitine in human plasma, followed by HPLC analysis. nih.gov
9-anthryldiazomethane: This reagent adds a fluorescent anthryl group to carnitine, increasing sensitivity and enabling separation on a chiral stationary phase. capes.gov.br
The introduction of a fluorescent or UV-absorbing group through derivatization significantly improves detection limits and allows for the quantification of trace amounts of one enantiomer in the presence of a large excess of the other. kosfaj.orgresearchgate.net
| Derivatizing Reagent | Analyte | Separation Column | Detection Method | Reference |
| (+)-FLEC | DL-Carnitine | Octadecyl (achiral) | Fluorescence | researchgate.net |
| L-alanine-beta-naphthylamide | Acetyl-DL-carnitine | ODS (achiral) | UV (254 nm) | nih.gov |
| (S)-Naproxen-based reagent | DL-Carnitine | Not specified | Not specified | nih.gov |
| 9-anthryldiazomethane | DL-Carnitine | Chiralcel OD-R (chiral) | Fluorescence | capes.gov.br |
| A table comparing different derivatization strategies for the analysis of carnitine enantiomers. |
Rigorous Method Validation in Research Applications
For any analytical method to be considered reliable for research or quality control, it must undergo rigorous validation. Method validation ensures that the method is suitable for its intended purpose by demonstrating acceptable levels of specificity, precision, accuracy, linearity, and sensitivity. scirp.orgscirp.org
Specificity and Selectivity Assessment for Enantiomers
In the context of DL-carnitine analysis, specificity and selectivity are paramount. The method must be able to unequivocally measure one enantiomer without interference from the other enantiomer, related substances, or matrix components.
Validation studies for chiral separation methods meticulously assess these parameters.
Specificity is demonstrated by showing that the analytical signal is solely attributable to the target enantiomer. This is often confirmed by analyzing blank samples, samples spiked with only the L-enantiomer, samples with only the D-enantiomer, and a racemic mixture to ensure baseline resolution of the enantiomeric peaks.
Selectivity is the ability to differentiate and quantify the analyte in the presence of other components. For enantiomeric purity assays, this means accurately measuring a small amount of the D-enantiomer in a bulk sample of the L-enantiomer. scirp.orgscirp.org
Validation protocols, often following guidelines like those from the International Council for Harmonisation (ICH), will establish key performance characteristics. scirp.orgscirp.org For example, a validated HPLC method for determining D-carnitine in levocarnitine demonstrated linearity over a specific concentration range with a high correlation coefficient (r=0.996), and accuracy was confirmed within the range of the limit of quantitation (LOQ) to 160% of the target concentration. scirp.orgscirp.org The limit of detection (LOD) and LOQ are critical for determining the smallest amount of an enantiomeric impurity that can be reliably detected and quantified, respectively. An indirect HPLC method for acetyl-L-carnitine reported a detection limit for the D-enantiomer below 0.05%. nih.gov
| Validation Parameter | Definition | Example Finding for D-Carnitine Method |
| Specificity | Ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The method is specific to D-Carnitine and L-Carnitine with no interference from blank or placebo. |
| Linearity | Ability to elicit test results that are directly proportional to the concentration of the analyte. | Established over a range from LOQ to 160% with a correlation coefficient of 0.996. scirp.orgscirp.org |
| Accuracy | The closeness of test results to the true value. | Confirmed within the range of LOQ to 160%. scirp.orgscirp.org |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | The %RSD for method precision was found to be within acceptable limits. scirp.org |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | A method for acetyl-D-carnitine reported a LOD below 0.05%. nih.gov |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | The method was validated for precision at the LOQ level. scirp.org |
| A table outlining key method validation parameters for the enantioselective analysis of carnitine, with examples based on published research. |
Precision and Accuracy Determination in Complex Biological Matrices
The reliability of any analytical method hinges on its precision and accuracy, especially when quantifying analytes within complex biological matrices such as plasma, serum, and tissue homogenates. For DL-Carnitine and its related endogenous compounds, which are often present at low concentrations amidst a multitude of potentially interfering substances, establishing these parameters is a critical validation step.
Precision is a measure of the repeatability of the method. It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV%) from a series of measurements of the same sample. Accuracy refers to the closeness of the measured value to the true value and is often assessed through recovery studies, where a known amount of the analyte is "spiked" into the biological matrix and the percentage recovered is calculated.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) are the predominant techniques for the sensitive and specific quantification of carnitine and its acyl derivatives. researchgate.netamegroups.orgnih.gov Validation studies for these methods consistently demonstrate high levels of precision and accuracy. For instance, a UHPLC-Orbitrap-HRMS method developed for L-carnitine in human plasma showed intra- and inter-day precision with RSD values ranging from 5.15% to 8.74%. nih.gov Another LC-MS/MS method for quantifying carnitine and various acylcarnitines in plasma reported recoveries between 98% and 105% for all analytes. core.ac.uk In a separate study using HPLC with fluorescence detection for L-carnitine in infant formula, spike recovery tests yielded recoveries between 97.16% and 106.56%, with RSDs from 2.53% to 4.72%. kosfaj.org
The challenge in these matrices is the "matrix effect," where other components in the sample can suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to inaccurate quantification. nih.gov To overcome this, methods employ strategies such as the use of stable isotope-labeled internal standards (e.g., d3-carnitine), which co-elute with the analyte and experience similar matrix effects, thereby allowing for reliable correction and accurate quantification. core.ac.ukbevital.no Sample preparation is also key, often involving protein precipitation followed by solid-phase extraction (SPE) to clean up the sample before analysis. core.ac.ukresearchgate.net
The following table summarizes precision and accuracy data from various validated methods for carnitine analysis in biological matrices.
| Analytical Method | Matrix | Analyte(s) | Precision (RSD/CV%) | Accuracy (% Recovery) |
| HPLC-MS/MS | Plasma | Free & Total Carnitine, Acylcarnitines | Inter-day variation < 10% | 98% - 105% core.ac.uk |
| UHPLC-Orbitrap-HRMS | Human Plasma | L-Carnitine | 5.15% - 8.74% | Not explicitly stated as % recovery, but accuracy was deemed adequate nih.gov |
| HPLC-Fluorescence | Infant Powdered Milk | L-Carnitine | 2.53% - 4.72% | 97.16% - 106.56% kosfaj.org |
| RP-HPLC-UV | Pharmaceutical Tablets | L-Carnitine | < 2.0% (Intra-day) | 100.83% - 101.54% nih.gov |
| HPLC-MS/MS | Dialyzed Plasma | L-Carnitine, Acetyl-L-carnitine, Propionyl-L-carnitine | 0.3% - 16.8% | 82.6% - 95.4% unipd.it |
| HPLC-ESI-MS | Plasma & Skeletal Muscle | Carnitine & Acylcarnitines | Within-run: 1.6% - 6.6% Between-run: 2.9% - 18.2% | 69.4% - 107.2% researchgate.net |
This table is interactive and allows for sorting.
Application of Analytical Methods in Pre-clinical and Mechanistic Studies
Validated analytical methods are indispensable tools in pre-clinical and mechanistic studies to elucidate the metabolic roles of carnitine. The ability to accurately quantify free carnitine and its various esterified forms (acylcarnitines) in biological fluids and tissues allows researchers to investigate metabolic pathways and diagnose disorders related to fatty acid and amino acid metabolism. researchgate.netnih.gov
Acylcarnitines are crucial intermediates in the transport of fatty acids into the mitochondria for β-oxidation, the primary energy production pathway. bevital.no Therefore, profiling acylcarnitines provides a snapshot of mitochondrial function. An accumulation of specific acylcarnitines can indicate a blockage or inefficiency in a particular metabolic step, which is characteristic of many inherited metabolic diseases. nih.gov
In pre-clinical research, these analytical methods are applied to animal models to study the pathophysiology of complex diseases. For example, LC-MS/MS methods have been used to analyze acylcarnitine profiles in diabetic mice. nih.gov These studies revealed significantly increased concentrations of acylcarnitines derived from branched-chain amino acid degradation and odd-numbered straight-chain species, which are proposed as potential biomarkers for the metabolic syndrome. nih.gov
Q & A
Basic Question: How do the stereoisomeric forms of DL-Carnitine (L- and D-carnitine) differ in biological activity, and what experimental models are used to assess these differences?
Methodological Answer:
The L-isomer of carnitine is biologically active in mitochondrial fatty acid transport, while the D-isomer lacks this activity and may inhibit L-carnitine function at high doses . To assess these differences, in vitro neuromuscular models (e.g., rat phrenic nerve-hemidiaphragm preparations) are used. Indirect stimulation (nerve) versus direct stimulation (muscle) protocols distinguish presynaptic and postsynaptic effects. For example, D-carnitine (30–60 µM) reduces R-values (tetanic fade) without lowering maximal tetanic tension in directly stimulated muscle, suggesting muscle-specific action, while L- and DL-carnitine act presynaptically via choline transport interference . Control experiments with choline supplementation or atropine (to block muscarinic receptors) validate mechanistic specificity .
Advanced Question: How can researchers resolve contradictions in data regarding DL-Carnitine’s dual presynaptic and skeletal muscle effects?
Methodological Answer:
Contradictory findings arise from differential isomer activity and stimulation protocols. For example, D-carnitine’s muscle-specific effects (e.g., carnitine acetyltransferase inhibition) can mask its presynaptic actions unless isolated via indirect stimulation . To resolve this:
- Use d-tubocurarine to paralyze postsynaptic receptors, isolating presynaptic effects during indirect stimulation .
- Compare time courses: D-carnitine’s R-value reduction occurs earlier (1 min) in direct stimulation, while presynaptic effects (L/DL) manifest after 10–40 min .
- Combine with hemicholinium-3 (choline uptake blocker) to test synergism; D-carnitine lacks additive effects, confirming distinct pathways .
Statistical thresholds (e.g., P < 0.05) and repeated washout/recovery cycles ensure reproducibility .
Basic Question: What are standard protocols for quantifying DL-Carnitine and its isomers in metabolic studies?
Methodological Answer:
Liquid/gas chromatography-mass spectrometry (LC/GC-MS) with deuterated internal standards (e.g., DL-Carnitine-d9 chloride) ensures precision . Key steps:
Sample Preparation: Deproteinize serum or tissue homogenates using acetonitrile.
Derivatization: Convert carnitine to butyl esters for GC-MS volatility.
Isotopic Dilution: Spike with DL-Carnitine-d9 to correct for ion suppression .
Validation: Compare against known concentrations (0.1–100 µM) and validate recovery rates (>95%) .
Advanced Question: How do DL-Carnitine’s effects on neuromuscular transmission inform experimental design for metabolic disease models?
Methodological Answer:
DL-Carnitine alters fatty acid metabolism and neuromuscular signaling, making it relevant for diseases like insulin resistance or mitochondrial disorders. To model this:
- In Vitro: Use indirect stimulation at 100 Hz to mimic high metabolic demand. Monitor R-values and tetanic tension decay with 60 µM DL-carnitine, which reflects presynaptic choline transport disruption .
- In Vivo: Pair with hyperuricemic rat models (e.g., oxonic acid-induced) to study DL-carnitine’s renal interactions. Measure serum uric acid (UA) and urinary acylcarnitine via LC-MS, as SLC16A9 polymorphisms link carnitine transport to UA regulation .
- Controls: Include L-carnitine-only groups to isolate D-isomer effects and choline rescue experiments to confirm presynaptic targets .
Basic Question: What are the key considerations for ensuring reproducibility in DL-Carnitine studies?
Methodological Answer:
- Purity Verification: Use >98% pure DL-carnitine (HPLC-validated) to avoid D/L ratio variability .
- Concentration Range: Test 10–100 µM (physiological to supraphysiological) with incremental dosing. For example, 60 µM DL-carnitine induces reproducible tetanic fade in rat preparations .
- Environmental Controls: Maintain Krebs buffer pH (7.4), temperature (37°C), and oxygenation (95% O₂/5% CO₂) during neuromuscular experiments .
- Blinding: Randomize drug administration order and use automated tension recording to minimize bias .
Advanced Question: How can researchers address conflicting data on DL-Carnitine’s role in oxidative stress and inflammation?
Methodological Answer:
Conflicts arise from tissue-specific effects and isomer interactions. To clarify:
- Cell Models: Treat macrophage lines (e.g., RAW 264.7) with 50–500 µM DL-carnitine and measure ROS (e.g., DCFH-DA assay) and NF-κB activation (luciferase reporter). Note that D-carnitine may antagonize L-isomer’s antioxidant effects at high doses .
- Co-Culture Systems: Combine adipocytes and hepatocytes to mimic metabolic crosstalk. DL-carnitine (100 µM) increases β-oxidation in hepatocytes but may induce lipotoxicity in adipocytes via palmitoylcarnitine accumulation .
- Genetic Knockdown: Use siRNA targeting SLC22A5 (carnitine transporter) to isolate uptake-dependent effects .
Basic Question: What statistical approaches are appropriate for analyzing DL-Carnitine dose-response data?
Methodological Answer:
- Nonlinear Regression: Fit sigmoidal curves (log[concentration] vs. response) to calculate EC₅₀ values for tetanic fade or fatty acid oxidation .
- ANOVA with Tukey Post Hoc: Compare multiple groups (e.g., control, L-, D-, and DL-carnitine) for R-value reduction .
- Survival Analysis: For longitudinal studies (e.g., renal excretion), use Kaplan-Meier curves and Cox proportional hazards models .
Advanced Question: How does DL-Carnitine’s racemic nature complicate pharmacokinetic studies, and how can this be mitigated?
Methodological Answer:
The D-isomer’s inactive or inhibitory properties alter bioavailability and clearance kinetics. Strategies include:
- Chiral Chromatography: Separate L- and D-carnitine using β-cyclodextrin columns to quantify individual isomer concentrations .
- Tracer Studies: Administer deuterated L-carnitine (e.g., L-carnitine-d3) alongside DL-carnitine to track isomer-specific metabolism .
- Compartmental Modeling: Use two-compartment models to account for differential renal reabsorption (95% for L-isomer vs. <5% for D-isomer) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
